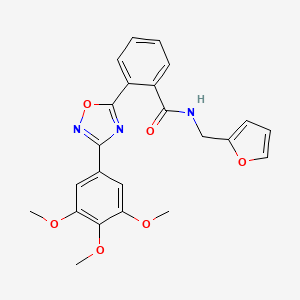

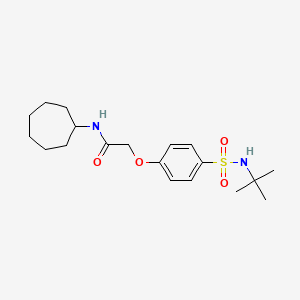

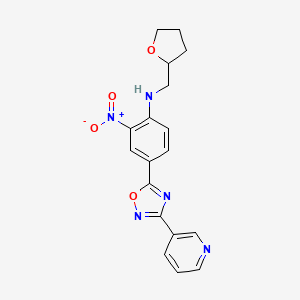

N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA belongs to a class of compounds called glutamate transport inhibitors, which are known to modulate the activity of glutamate, an important neurotransmitter in the brain.

Mechanism of Action

TBOA acts as a competitive inhibitor of glutamate transporters, preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. TBOA has been shown to selectively inhibit the activity of a specific subtype of glutamate transporter called EAAT2, which is predominantly expressed in astrocytes.

Biochemical and Physiological Effects:

TBOA has been shown to modulate glutamate signaling in various regions of the brain, including the hippocampus, cortex, and cerebellum. Studies have demonstrated that TBOA can enhance synaptic plasticity, alter neuronal excitability, and induce seizures in animal models. TBOA has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBOA is its selectivity for EAAT2, which allows for the specific modulation of glutamate signaling in astrocytes. TBOA is also relatively easy to synthesize and can be used in a variety of experimental settings. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters. Additionally, TBOA's effects on glutamate signaling may be influenced by various factors, such as the concentration and duration of exposure.

Future Directions

There are several future directions for research on TBOA and its potential applications. One area of interest is the development of more selective and potent glutamate transport inhibitors that can target specific subtypes of transporters. Another area of focus is the investigation of TBOA's effects on other neurotransmitter systems and their interactions with glutamate signaling. Finally, the development of novel drug delivery systems for TBOA and other glutamate transport inhibitors may facilitate their translation into clinical applications for neurological disorders.

Synthesis Methods

The synthesis of TBOA involves the reaction of 2-aminothiazole with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting compound is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for regulating the extracellular concentration of glutamate, which is critical for maintaining normal neuronal function. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and stroke.

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-19-11)9-3-2-7-20-9/h2-3,6-8H,1,4-5H2,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQMUGGRDOONBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)

![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)